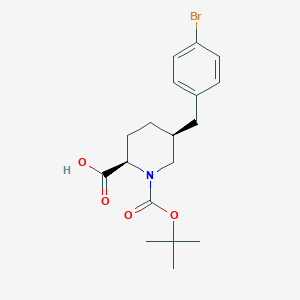
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a bromobenzyl moiety, and a piperidine ring. Such compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the bromobenzyl group. Common synthetic routes may include:
Protection of the amine group: The piperidine ring’s nitrogen is protected using a Boc group to prevent unwanted reactions.
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromobenzyl group: This step may involve nucleophilic substitution reactions where a bromobenzyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for constructing diverse chemical structures.
Biology
In biological research, derivatives of piperidine compounds are often studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Medicinal chemistry explores the use of piperidine derivatives in drug development. These compounds can serve as scaffolds for designing new pharmaceuticals with therapeutic potential.
Industry
In the industrial sector, such compounds may be used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-Boc-5-(4-Chloro-benzyl)-piperidine-2-carboxylicacid: Similar structure with a chloro substituent instead of bromo.
(2R,5S)-1-Boc-5-(4-Methyl-benzyl)-piperidine-2-carboxylicacid: Contains a methyl group instead of bromo.
(2R,5S)-1-Boc-5-(4-Fluoro-benzyl)-piperidine-2-carboxylicacid: Features a fluoro substituent.
Uniqueness
The presence of the bromobenzyl group in (2R,5S)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C18H24BrNO4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(2R,5S)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15+/m0/s1 |
InChI Key |
LTTOUWMSIYMCDA-DZGCQCFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















